Cobalt(II,III) oxide

Übersicht

Beschreibung

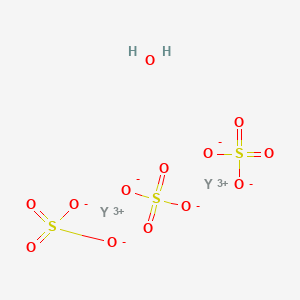

Cobalt(II,III) oxide is an inorganic compound with the formula Co3O4 . It is one of two well-characterized cobalt oxides and is a black antiferromagnetic solid . As a mixed valence compound, its formula is sometimes written as Co II Co III2 O 4 and sometimes as CoO•Co 2 O 3 .

Synthesis Analysis

Cobalt(II) oxide, CoO, converts to Co3O4 upon heating at around 600–700 °C in air . Above 900 °C, CoO is stable . The Co3O4 nanoparticles synthesized by thermal decomposition of cobalt carbonate nanoparticles have 53 nm sizes .Molecular Structure Analysis

Co3O4 adopts the normal spinel structure, with Co2+ ions in tetrahedral interstices and Co3+ ions in the octahedral interstices of the cubic close-packed lattice of oxide anions .Chemical Reactions Analysis

The oxygen evolution reaction (OER) catalyzed by active sites on three different surface terminations of Co3O4 involves the nucleophilic addition of water to the oxo, which is responsible for the formation of the O-O bond . The intrinsic reactivity of a site for this step is found to increase as the coordination of the oxo decreases .Physical And Chemical Properties Analysis

Cobalt(II,III) oxide is a black solid with a molecular weight of 240.80 g/mol . It has a density of 6.07 g/cm3 . It is insoluble in water but soluble (with degradation) in acids and alkalis . Its melting point is 895 °C and it decomposes at a boiling point of 900 °C .Wissenschaftliche Forschungsanwendungen

Environmental Applications

- Denitration Solutions : Cobalt(II)-amine chelates, which can be oxidized to cobalt(III), are effective in absorbing nitric oxide from flue gas. Graphene can regenerate these solutions by reducing cobalt(III) to cobalt(II), releasing oxygen in the process. This showcases the role of cobalt(II,III) oxide in environmental remediation (Jiang & Wei, 2019).

Nanotechnology

- Hollow Structures for Diverse Applications : Cobalt(II,III) oxide's unique hollow structures have applications in magnetic, catalytic, and superhydrophobic properties, lithium-ion batteries, supercapacitors, water treatment, and gas sensing (Wang et al., 2012).

Chemistry and Catalysis

- Cobalt(III) in Polymerization : Cobalt(III) complexes are highly effective catalysts for copolymerization of cyclohexene oxide and CO2, even under low CO2 pressures, showcasing their potential in polymer science (Ren et al., 2010).

- Solar Cells : Cobalt oxide (II, III) acts as an efficient hole-transporting interlayer in inverted polymer solar cells, improving power conversion efficiency and preventing charge carrier recombination (Wang et al., 2015).

Materials Science

- Nanofiber Synthesis : Cobalt(II,III) oxide nanofibers produced via electrospinning technique have potential applications due to their distinct optical properties (Barakat et al., 2008).

Electrochemistry

- Hydrogen Peroxide Sensing : Cobalt (II) dicobalt (III) oxide nanoparticles show promise in the electrocatalytic reaction and highly sensitive detection of hydrogen peroxide, highlighting their potential in biosensor technology (Heli & Pishahang, 2014).

Environmental Biogeochemistry

- Cell-Mineral Interface Studies : Cobalt-doped ferrihydrite's interaction with Geobacter sulfurreducens at the nanoscale elucidates the fate of cobalt in redox environments, important in environmental systems and industrial applications like drug delivery (Buchanan et al., 2022).

Energy Storage

- Supercapacitors and Biosensors : Cobalt(II,III) oxide nanorods/reduced graphene oxide composite exhibit excellent performance in supercapacitor applications and non-enzymatic electrochemical detection of glucose, showing their versatility in energy storage and biosensing (Li et al., 2018).

- Li-ion Batteries : Cobalt oxides serve as effective anode materials in lithium-ion batteries, offering stable reversible lithium storage capacity (Wang et al., 2002).

Safety And Hazards

Zukünftige Richtungen

Cobalt(II,III) oxide hollow structures have been of growing interest due to their potential applications in several fields . This includes their use as an electrode in some lithium-ion batteries, possibly in the form of cobalt oxide nanoparticles . The design of an optimal OER catalyst at a given applied potential is a future research direction .

Eigenschaften

IUPAC Name |

oxocobalt;oxo(oxocobaltiooxy)cobalt | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Co.4O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFUKZWYPLNNJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

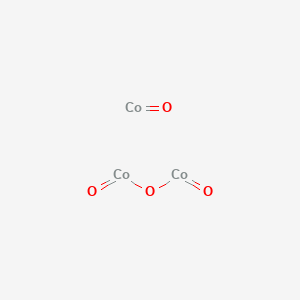

O=[Co].O=[Co]O[Co]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.797 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt(II,III)oxide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-1-methyl-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolinium 4-methylbenzenesulfonate](/img/structure/B7800942.png)